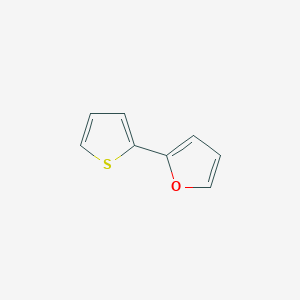

2-(2-Thienyl)furan

Übersicht

Beschreibung

2-(2-Thienyl)furan: is an organic compound with the molecular formula C₈H₆OS . It is a heterocyclic compound that contains both a furan ring and a thiophene ring. The compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(2-Thienyl)furan is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic properties .

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs. Its derivatives exhibit antibacterial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific electronic and photophysical properties .

Wirkmechanismus

Target of Action

It is known that thiophene derivatives, such as 2-(2-thienyl)furan, exhibit potent and selective antitumor activity against several tumor cell lines .

Mode of Action

It is known that thiophene derivatives can interact with biological targets, leading to changes at the molecular level that can result in antitumor activity .

Biochemical Pathways

It is known that thiophene derivatives can influence various biochemical pathways, leading to downstream effects such as antitumor activity .

Pharmacokinetics

The compound’s molecular weight is 150198 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

It is known that thiophene derivatives can exhibit antitumor activity, suggesting that they may induce changes at the cellular level that inhibit tumor growth .

Action Environment

Factors such as ph and temperature can influence the formation of volatile compounds in thiophene derivatives .

Biochemische Analyse

Biochemical Properties

2-(2-Thienyl)furan plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antimicrobial agents . The interactions of this compound with bacterial enzymes can inhibit their function, thereby preventing the growth and proliferation of bacteria. Additionally, this compound may interact with proteins involved in cellular signaling pathways, affecting their activity and leading to changes in cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in affected tissues . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, this compound may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Over extended periods, this compound may degrade, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antibacterial activity and anti-inflammatory properties . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For instance, this compound may inhibit enzymes involved in the synthesis of bacterial cell walls, thereby preventing bacterial growth. Additionally, this compound can interact with cofactors that are essential for enzymatic reactions, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. This targeted distribution is crucial for the compound’s biological activity, as it ensures that this compound reaches the sites where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be directed to the mitochondria, where it can affect cellular metabolism by interacting with metabolic enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)furan typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst. This reaction is accelerated by the addition of acetic acid and can be conducted under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of heterogeneous catalysis and cross-coupling reactions . These methods are scalable and can be adapted for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Thienyl)furan undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated furans and thiophenes.

Vergleich Mit ähnlichen Verbindungen

- 2,5-Furandicarboxylic acid

- 2,5-Dibromofuran

- Thieno[3,2-b]thiophene-2-carboxylic acid

- Thiophene-2,5-dicarboxylic acid dimethyl ester

- 2-Bromofuran

- 3,4-Bis(hydroxymethyl)furan

- 2,5-Thiophenedicarboxylic acid

Uniqueness: 2-(2-Thienyl)furan is unique due to its dual heterocyclic structure, which combines the properties of both furan and thiophene rings. This duality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Biologische Aktivität

2-(2-Thienyl)furan is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores the biological significance of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

This compound, with the chemical formula , features a furan ring substituted with a thienyl group. Its structural characteristics contribute to its reactivity and biological interactions. The compound's unique properties make it a candidate for various pharmacological applications.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, suggesting potent activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 64 |

| This compound | S. aureus | 32 |

These findings suggest that the thienyl substitution enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have reported that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a derivative demonstrated cytotoxic effects against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative | MCF-7 (breast cancer) | 15 |

The mechanism involves the activation of caspases and modulation of apoptotic pathways, indicating that this compound may serve as a lead compound for developing new anticancer agents .

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:

| Compound | Cytokine Inhibition (%) |

|---|---|

| This compound | TNF-α: 70% |

| This compound | IL-6: 65% |

This suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Antibacterial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer : Induction of apoptosis through caspase activation and inhibition of cell proliferation.

- Anti-inflammatory : Suppression of pro-inflammatory cytokine production via inhibition of NF-κB signaling pathways.

Case Studies

Several case studies have illustrated the practical applications of this compound in medicinal chemistry:

- Antibacterial Screening : A series of derivatives were synthesized and screened for antibacterial activity, leading to the identification of more potent analogs with improved efficacy against resistant strains .

- Cancer Cell Line Studies : In vitro assays demonstrated that modifications to the thienyl group significantly enhanced cytotoxicity against various cancer cell lines, paving the way for further investigation into structure-activity relationships .

- Inflammation Models : Animal models treated with this compound derivatives showed reduced inflammation markers, supporting its potential use in therapeutic applications for chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYKTPRETIBSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335580 | |

| Record name | 2-(2-thienyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27521-80-8 | |

| Record name | 2-(2-Thienyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27521-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-thienyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-THIENYL)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN99S92PXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key conformational characteristics of 2-(2-Thienyl)furan?

A1: Theoretical and experimental studies reveal that this compound exhibits two primary conformations: syn and anti. These refer to the relative orientation of the heteroatoms (oxygen in furan and sulfur in thiophene) across the central carbon-carbon bond. The anti conformation, where the heteroatoms are farthest apart (torsional angle ≈ 180°), is energetically favored. The energy difference between the syn and anti conformations is relatively small, approximately 0.3 kcal/mol. [] This small energy barrier suggests a degree of conformational flexibility at room temperature. []

Q2: How does the conformational behavior of this compound compare to its homogenous counterparts, 2,2'-bifuran and 2,2'-bithiophene?

A2: While all three molecules share the syn/anti conformational preference, this compound exhibits lower rotational energy barriers compared to 2,2'-bifuran and 2,2'-bithiophene. [] This suggests that incorporating both furan and thiophene rings within the same molecule leads to increased conformational flexibility compared to their homogeneous counterparts. This flexibility could have implications for the molecule's incorporation into polymers and its resulting material properties.

Q3: Are there methods to analyze the conformation of this compound and related oligomers in solution?

A3: Yes, a combination of molecular dynamics (MD) simulations and Nuclear Overhauser Effect (NOE) spectroscopy provides valuable insights into the conformational behavior of these molecules in solution. By generating theoretical NOE data from MD-derived average structures and comparing it to experimental NOE results, researchers can validate the accuracy of computational models and gain a deeper understanding of the conformational preferences in solution. []

Q4: Beyond its conformational behavior, has this compound been explored for any specific applications?

A4: Yes, the incorporation of this compound as a building block in the synthesis of electrochromic polymer membranes shows promise for applications in displays and smart windows. [] The unique electronic properties of this heteroaromatic unit contribute to the color-changing abilities of these polymers when subjected to different voltages.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.